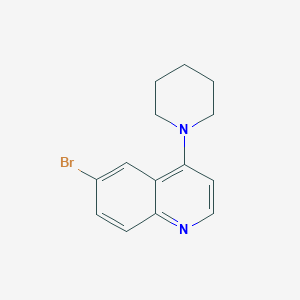
6-Bromo-4-(1-piperidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(1-piperidinyl)quinoline is a useful research compound. Its molecular formula is C14H15BrN2 and its molecular weight is 291.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Research indicates that 6-Bromo-4-(1-piperidinyl)quinoline exhibits significant antiplasmodial effects against malaria parasites. It has been evaluated for its ability to inhibit the growth of Plasmodium falciparum, showing promising results in vitro. The compound's mechanism of action is hypothesized to involve inhibition of plasmepsin II, an enzyme crucial for hemoglobin digestion in the malaria parasite .
Anticancer Potential
The compound has also been studied for its potential anticancer effects. Its ability to interfere with cellular mechanisms involved in tumor growth positions it as a candidate for further pharmacological studies aimed at cancer treatment. In particular, molecular docking studies have suggested that it interacts favorably with active sites of target proteins involved in cancer progression .
Antimicrobial Properties
In addition to its antimalarial and anticancer activities, this compound has shown antibacterial properties. It has been tested against various bacterial strains, demonstrating efficacy that could be harnessed for developing new antimicrobial agents .
Comparative Analysis with Related Compounds
The following table summarizes several compounds related to this compound, highlighting their structural characteristics and notable biological activities:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 6-Bromo-4-(piperazin-1-yl)quinoline | Similar brominated quinoline structure | Antimicrobial activity |
| 2-Chloro-4-(1-piperidinyl)quinoline | Chlorine substitution at position 2 | Anticancer properties |
| 6-Methoxy-4-(1-piperidinyl)quinoline | Methoxy group at position 6 | Potential neuroprotective effects |
| 4-(N,N-Dimethylamino)-6-bromoquinoline | Dimethylamino group at position 4 | Enhanced solubility and bioavailability |
This comparison illustrates the versatility of the quinoline scaffold and how modifications can lead to variations in biological activity and pharmacological profiles.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound:
- A study reported its synthesis and evaluation against P. falciparum, where it displayed nanomolar potency without cytotoxicity in tested human cell lines .
- Another investigation highlighted its binding affinity to specific enzymes involved in metabolic pathways, reinforcing its potential as a lead compound in drug design .
Propiedades
Fórmula molecular |
C14H15BrN2 |
|---|---|
Peso molecular |
291.19 g/mol |
Nombre IUPAC |
6-bromo-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H15BrN2/c15-11-4-5-13-12(10-11)14(6-7-16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Clave InChI |
GUYOZBNWTFNOAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













